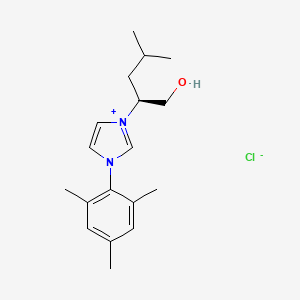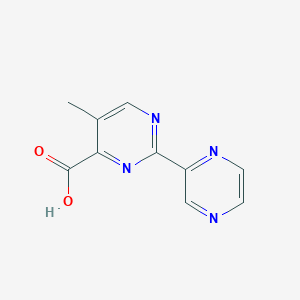
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazine and pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with 2,4-dichloro-5-methylpyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the pyrimidine ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Shares the pyrazine ring but lacks the pyrimidine moiety.
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential as a versatile scaffold for drug design and material science applications.
Eigenschaften
Molekularformel |
C10H8N4O2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
5-methyl-2-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-4-13-9(14-8(6)10(15)16)7-5-11-2-3-12-7/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
ZDBSJBLLSXNWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


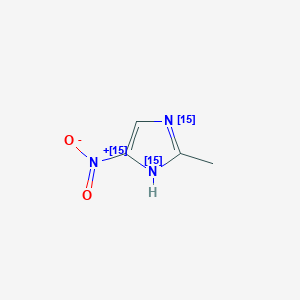
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)

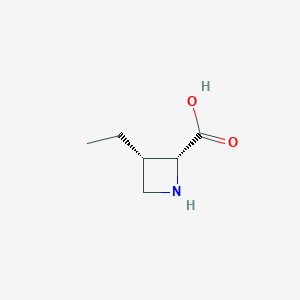
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
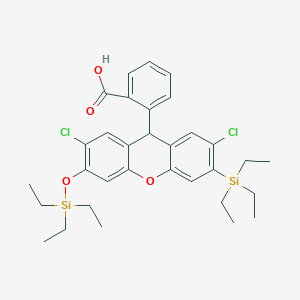


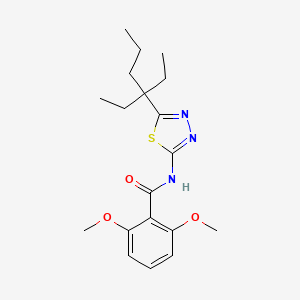

![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)

